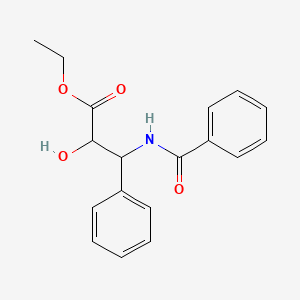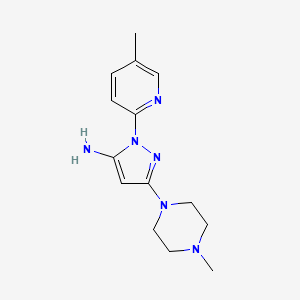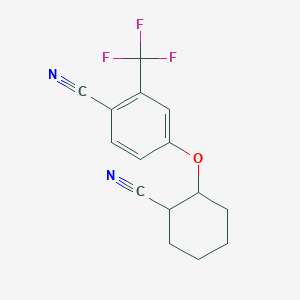![molecular formula C21H27N3O2 B14798287 N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a hydrazone linkage, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3,7-dimethyl-2,6-octadien-1-one with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Phenyl Isocyanate: The hydrazone is then reacted with 4-isocyanatophenyl cyclopropanecarboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or amides.
Aplicaciones Científicas De Investigación
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes. Additionally, the cyclopropane ring can interact with biological membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: A similar compound with a 3,7-dimethyl-2,6-octadien-1-ol structure.
Nerol: Another isomer of geraniol with similar properties.
Citral: A compound with a similar backbone but different functional groups.
Uniqueness
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H27N3O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
4-(cyclopropanecarbonylamino)-N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)5-4-6-16(3)13-14-22-24-21(26)18-9-11-19(12-10-18)23-20(25)17-7-8-17/h5,9-14,17H,4,6-8H2,1-3H3,(H,23,25)(H,24,26)/b16-13+,22-14+ |
Clave InChI |
DBOXQYLACZOWPO-JCIZPVLLSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)/C)C |
SMILES canónico |
CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)


![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
![10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)

![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)

![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
